Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

Übersicht

Beschreibung

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is an organic compound characterized by the presence of an oxirane ring and a benzene ring substituted with two carboxylate groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate typically involves the reaction of benzene-1,2-dicarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Types of Reactions:

Oxidation: The oxirane ring in this compound can undergo oxidation to form diols.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic or acidic conditions.

Major Products:

Diols: From oxidation reactions.

Alcohols: From reduction reactions.

Amines or thiols: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential in modifying biomolecules and studying enzyme-catalyzed reactions.

Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.

Wirkmechanismus

The compound exerts its effects primarily through the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form various functionalized products. These reactions are facilitated by the electron-withdrawing nature of the carboxylate groups, which stabilize the transition state and enhance the reactivity of the oxirane ring.

Vergleich Mit ähnlichen Verbindungen

Bis(2,3-epoxypropyl) terephthalate: Similar structure with two oxirane rings and a benzene ring substituted with carboxylate groups.

Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane rings and a benzene ring with methylene linkages.

Uniqueness: Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both an oxirane ring and carboxylate groups, which confer distinct reactivity and applications compared to other similar compounds.

Biologische Aktivität

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

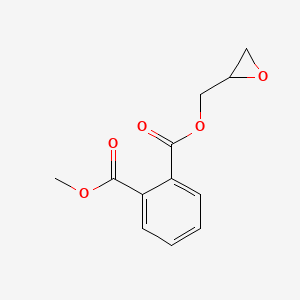

This compound features an epoxide group (oxirane) and two carboxylate functionalities attached to a benzene ring. The structural formula can be represented as follows:

This compound is characterized by its potential to interact with various biological targets due to the presence of the epoxide and dicarboxylate groups.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The epoxide group can react with thiol groups in cysteine residues, leading to enzyme inhibition or modification of protein function. This mechanism is critical in understanding its potential therapeutic uses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is essential for combating oxidative stress in biological systems. A study evaluated its ability to scavenge free radicals using the DPPH assay:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 60% |

| 100 | 85% |

This antioxidant capacity indicates potential applications in preventing oxidative damage in cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL, highlighting its potential as an alternative treatment option for resistant infections .

- Case Study on Antioxidant Activity : Another research article focused on the antioxidant properties of this compound demonstrated its effectiveness in reducing oxidative stress markers in vitro. The study utilized various assays to quantify the reduction in reactive oxygen species (ROS) levels upon treatment with the compound .

Eigenschaften

IUPAC Name |

1-O-methyl 2-O-(oxiran-2-ylmethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-15-11(13)9-4-2-3-5-10(9)12(14)17-7-8-6-16-8/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCXYIWILZRCIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570554 | |

| Record name | Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131301-02-5 | |

| Record name | Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.